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Abstract
This guide provides a comprehensive overview and detailed protocols for the solvent extraction

of copper(II) from aqueous solutions using furfuraldoxime derivatives. While commercial copper

extraction predominantly relies on substituted hydroxyaryl oximes (e.g., salicylaldoximes and

acetophenone oximes), the fundamental principles are broadly applicable to other oxime-based

chelators. Furfuraldoxime, derived from the renewable platform chemical furfural, represents a

class of aldoximes with potential for application in hydrometallurgy. These notes are intended

for researchers, chemists, and process development scientists, offering both the theoretical

underpinnings and practical, step-by-step methodologies for laboratory-scale evaluation of

these novel extractants.

Introduction and Theoretical Framework
Solvent extraction (SX) is a cornerstone of modern hydrometallurgy, responsible for producing

over 20% of the world's copper.[1] The process facilitates the purification and concentration of

metal ions from dilute and often impure leach solutions, preparing them for a final recovery

step, typically electrowinning (EW). The combined SX-EW process has become a low-cost,

highly effective method for producing high-purity copper cathodes.[1]
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The success of copper solvent extraction hinges on the use of selective organic-phase

extractants. Hydroxyoximes are the dominant class of reagents, valued for their exceptional

selectivity for copper(II) over other metals commonly found in leach liquors, particularly iron(III),

especially in acidic conditions.[2][3]

The Chemistry of Copper Extraction with Oximes
The extraction mechanism is a pH-dependent, reversible ion exchange reaction. The oxime

molecule (represented as RH) chelates the cupric ion (Cu²⁺) by exchanging protons (H⁺) for

the metal ion. This forms a stable, charge-neutral organometallic complex that is highly soluble

in the organic phase (e.g., kerosene).

The general equilibrium for the extraction of copper(II) by an aldoxime like furfuraldoxime can

be represented as:

2RH(org) + Cu²⁺(aq) ⇌ R₂Cu(org) + 2H⁺(aq)

This equilibrium highlights the critical role of pH:

Extraction (Forward Reaction): In the leach solution (typically pH 1.5-2.5), the concentration

of H⁺ is relatively low, driving the equilibrium to the right. The oxime gives up its proton in

exchange for a copper ion, forming the copper-oxime complex in the organic phase.[2]

Stripping (Reverse Reaction): To recover the copper, the "loaded" organic phase is contacted

with a highly acidic aqueous solution (e.g., 150-180 g/L H₂SO₄). The high concentration of

H⁺ shifts the equilibrium to the left, breaking the complex, releasing the Cu²⁺ into the new

aqueous phase (the electrolyte), and regenerating the oxime extractant for reuse.[4]

Furfuraldoxime Derivatives as Extractants
Furfural is a bio-derived aldehyde that can be readily converted to furfuraldoxime. Its structure

is analogous to the salicylaldoxime family of extractants, which are known to be strong copper

chelators.
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Reagent Type Structure Example Key Characteristics

Salicylaldoxime (Commercial) 5-Nonylsalicylaldoxime

Strong copper extractant,

effective at low pH, can be

difficult to strip.[2][3]

Furfuraldoxime

(Novel/Analogous)
Furfuraldoxime

Aldoxime structure suggests

strong copper chelation.

Properties depend on

substituents.

Ketoxime (Commercial)
2-Hydroxy-5-

nonylacetophenone oxime

Weaker extractant than

aldoximes, but easier to strip.

Often used in blends.[2][5]

The furan ring in furfuraldoxime may influence the electronic properties and solubility of the

resulting copper complex. Research into its specific performance characteristics, such as

extraction kinetics, Cu/Fe selectivity, and long-term stability, is an active area of investigation.

This guide provides the foundational protocols to perform such evaluations.

Visualization of the Extraction Mechanism and
Workflow
Copper(II) Chelation by Furfuraldoxime
The following diagram illustrates the proposed chelation of a copper(II) ion by two molecules of

a furfuraldoxime derivative, forming a stable five-membered ring structure.

Caption: Chelation of aqueous Cu²⁺ by two organic-soluble furfuraldoxime molecules.

Solvent Extraction / Electrowinning (SX-EW) Workflow
This workflow illustrates the complete cycle of copper extraction from a pregnant leach solution

(PLS) and its final recovery as high-purity cathode copper.
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Caption: The continuous loop of the industrial SX-EW process for copper production.

Experimental Protocols
Disclaimer: These protocols are intended for research purposes in a controlled laboratory

setting. All work should be performed in a well-ventilated fume hood, and appropriate personal

protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves,

must be worn.
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Protocol 1: Preparation of Reagents
Objective: To prepare the aqueous and organic phase solutions required for the extraction

experiment.

Materials:

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), analytical grade

Sulfuric acid (H₂SO₄), 98%, concentrated

Furfuraldoxime derivative (extractant)

Kerosene, extraction grade (or other suitable diluent like toluene)[1]

Deionized (DI) water

Sodium hydroxide (NaOH) or ammonia solution (NH₄OH) for pH adjustment

pH meter or pH indicator strips

Volumetric flasks, beakers, graduated cylinders

Procedure:

Aqueous Phase (Simulated Pregnant Leach Solution - PLS): a. To prepare 1 L of a solution

containing 3 g/L Cu²⁺, weigh out 11.79 g of CuSO₄·5H₂O. b. Dissolve the CuSO₄·5H₂O in

approximately 800 mL of DI water in a 1 L volumetric flask. c. Carefully add concentrated

H₂SO₄ to adjust the solution to the desired starting pH (e.g., pH 2.0). A typical starting point

might require ~1.5-2.0 mL of concentrated acid. Causality: The pH must be acidic enough to

prevent hydrolysis and precipitation of other metal ions like iron(III), but not so acidic that it

inhibits the forward extraction reaction. d. Dilute to the 1 L mark with DI water and mix

thoroughly. Verify the final pH.

Organic Phase (Extractant Solution): a. To prepare 100 mL of a 5% (v/v) extractant solution,

measure 5 mL of the furfuraldoxime derivative. b. Transfer the extractant to a 100 mL

volumetric flask. c. Dilute to the 100 mL mark with kerosene. d. Stopper and invert the flask

multiple times to ensure complete homogenization. Causality: Kerosene is a common
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industrial diluent due to its low volatility, high flash point, and immiscibility with water. It acts

as a carrier for the active extractant molecule.[5]

Aqueous Phase (Stripping Solution): a. To prepare 100 mL of a ~1.5 M H₂SO₄ stripping

solution (~150 g/L), carefully add 8.3 mL of concentrated (98%) H₂SO₄ to ~80 mL of DI water

in a beaker, while stirring. Caution: Always add acid to water. b. Allow the solution to cool to

room temperature. c. Transfer the cooled solution to a 100 mL volumetric flask and dilute to

the mark with DI water.

Protocol 2: Liquid-Liquid Extraction of Copper(II)
Objective: To contact the aqueous and organic phases to facilitate the transfer of copper(II) into

the organic phase.

Materials:

Prepared PLS and Organic Phase solutions

Separatory funnels (e.g., 125 mL)

Mechanical shaker or wrist-action shaker (optional, but recommended for consistency)

Ring stand and clamps

Beakers for collecting separated phases

Procedure:

Phase Contact: a. Add equal volumes (e.g., 25 mL) of the PLS and the organic phase to a

separatory funnel. This constitutes an Organic to Aqueous (O:A) ratio of 1:1. b. Stopper the

funnel securely and shake vigorously for 3-5 minutes. Periodically vent the funnel by

inverting it and opening the stopcock to release any pressure buildup. Causality: Vigorous

shaking creates a large interfacial area between the two immiscible liquids, maximizing the

rate of mass transfer of the copper-oxime complex into the organic phase.[5] A 3-minute

contact time is often sufficient to reach equilibrium.

Phase Separation: a. Clamp the separatory funnel to a ring stand and allow the layers to

separate completely. This may take anywhere from 2 to 15 minutes. b. The upper layer will
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be the less dense organic phase (now colored blue/green due to the copper complex), and

the bottom layer will be the aqueous phase. c. Carefully drain the lower aqueous layer (the

raffinate) into a clean, labeled beaker. d. Drain the upper organic layer (the loaded organic)

through the top opening of the funnel into a second clean, labeled beaker to avoid

contamination from residual aqueous phase in the stopcock.

Protocol 3: Stripping of Copper(II) from the Organic
Phase
Objective: To recover the extracted copper from the loaded organic phase into a fresh, highly

acidic aqueous solution.

Materials:

Collected "Loaded Organic" phase

Prepared Stripping Solution

Clean separatory funnels, beakers, and clamps

Procedure:

Phase Contact: a. Add a defined volume of the loaded organic (e.g., 20 mL) and the stripping

solution (e.g., 20 mL, for a 1:1 O:A ratio) to a clean separatory funnel. b. Shake vigorously

for 3-5 minutes, venting periodically.

Phase Separation: a. Allow the phases to separate as described in Protocol 2.2. b. The

organic phase should now be significantly lighter in color as the copper has transferred to the

aqueous phase. The aqueous phase (now the rich electrolyte) will be a deep blue. c. Drain

the lower aqueous layer into a labeled beaker. The regenerated organic phase can be

collected for reuse or analysis.

Analysis and Data Interpretation
Objective: To quantify the efficiency of the extraction process.
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The concentration of copper in the initial PLS and the final raffinate can be determined using

methods such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical

Emission Spectrometry (ICP-OES), or UV-Visible Spectrophotometry.

Key Performance Metrics
1. Distribution Ratio (D): The ratio of the concentration of copper in the organic phase to its

concentration in the aqueous phase at equilibrium.

D = [Cu]org / [Cu]aq

2. Percentage Extraction (%E): The percentage of copper transferred from the aqueous phase

to the organic phase.

%E = (D / (D + O/A)) * 100

For an O:A ratio of 1, this simplifies to: %E = ([Cu]initial, aq - [Cu]final, aq) / [Cu]initial, aq *

100

Sample Data Table
This table presents hypothetical data for an extraction experiment investigating the effect of pH.

Sample ID Initial pH
[Cu] in PLS

(g/L)

[Cu] in

Raffinate

(g/L)

Distribution

Ratio (D)
% Extraction

EXP-01 1.0 3.00 2.10 0.43 30.0%

EXP-02 1.5 3.00 1.20 1.50 60.0%

EXP-03 2.0 3.00 0.45 5.67 85.0%

EXP-04 2.5 3.00 0.21 13.29 93.0%

Interpretation: The data clearly shows that copper extraction efficiency with aldoxime reagents

is highly dependent on pH, with efficiency increasing as the pH rises from 1.0 to 2.5. This aligns

with the chemical equilibrium, as lower H⁺ concentration in the aqueous phase favors the

formation of the copper-oxime complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b074160#solvent-extraction-of-copper-ii-using-
furfuraldoxime-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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